6-(Hydroxymethyl)picolinic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 6-(Hydroxymethyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
The compound affects the biochemical pathways involving ZFPs. By inhibiting the function of ZFPs, it disrupts the processes they are involved in, such as viral replication and packaging, and normal cell homeostatic functions .
Result of Action
The result of the action of this compound is the inhibition of the function of ZFPs . This leads to the disruption of the processes that ZFPs are involved in, such as viral replication and packaging, and normal cell homeostatic functions .
Biochemical Analysis
Biochemical Properties
It is known that picolinic acid, a related compound, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . It is possible that 6-(Hydroxymethyl)picolinic acid may have similar biochemical interactions.
Cellular Effects
Research on the cellular effects of this compound is limited. Studies on picolinic acid have shown that it can slow down viral entry into host cells . This suggests that this compound could potentially influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that picolinic acid blocks the fusion of the virus envelope and the host cell membrane, which is crucial for virus entry into its target cell . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(hydroxymethyl)picolinic acid typically involves the hydroxymethylation of picolinic acid. One common method includes the reaction of picolinic acid with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction proceeds as follows: [ \text{C6H4(CO2H)N} + \text{CH2O} \rightarrow \text{C6H4(CO2H)(CH2OH)N} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 6-formylpicolinic acid or 6-carboxypicolinic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form 6-(hydroxymethyl)picolinic alcohol.
Substitution: Various substitution reactions can occur at the hydroxymethyl group, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 6-Formylpicolinic acid, 6-carboxypicolinic acid.
Reduction: 6-(Hydroxymethyl)picolinic alcohol.
Substitution: Various substituted picolinic acid derivatives.
Scientific Research Applications
6-(Hydroxymethyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, particularly in metal ion chelation and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral and immunomodulatory agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 6-(Hydroxymethyl)picolinic acid is unique due to the presence of the hydroxymethyl group, which imparts different chemical and biological properties compared to its analogs. For instance, the hydroxymethyl group enhances its ability to participate in hydrogen bonding and increases its solubility in water. This makes it more versatile in various applications, particularly in biological and medicinal chemistry.
Properties
IUPAC Name |
6-(hydroxymethyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-3,9H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQMSUWYOLDNBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472746 | |
Record name | 6-(Hydroxymethyl)picolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-10-0 | |
Record name | 6-(Hydroxymethyl)picolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Hydroxymethyl)picolinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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